molecular formula C7H13NO3S B1466223 1-Cyclopropanesulfonylpyrrolidin-3-ol CAS No. 1343926-53-3

1-Cyclopropanesulfonylpyrrolidin-3-ol

Cat. No. B1466223
CAS RN: 1343926-53-3
M. Wt: 191.25 g/mol
InChI Key: MHISXEQFRSBVNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and the presence of any functional groups .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Asymmetric Synthesis and Organic Transformations

A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for the synthesis of bioactive molecules, was achieved through 1,3-dipolar cycloaddition. This process involves the reaction of a dipolarophile and an achiral ylide precursor, followed by reduction and catalytic hydrogenation, highlighting the compound's utility in complex organic synthesis without the need for chromatography (Kotian et al., 2005).

Mn(III)-mediated reactions of cyclopropanols with vinyl azides have been explored for the synthesis of pyridine and 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. This divergent synthesis approach demonstrates the ability to construct complex nitrogen-containing frameworks from simple precursors, which is crucial for the development of new organic methodologies (Wang & Chiba, 2009).

Synthesis of Biologically Active Compounds

Azabicyclo[3.1.0]hexane-1-ols, derived from Ti(IV)-mediated cyclopropanation of amino acid derivatives, serve as versatile intermediates for asymmetric synthesis. These compounds can undergo selective rearrangement, ring cleavage, and ring opening to yield pyrrolidinones, dihydropyridinones, and chiral tricyclopiperidinones, respectively, showcasing their potential in synthesizing pharmacologically active products (Jida, Guillot, & Ollivier, 2007).

Gold-catalyzed domino aminocyclization and 1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to 1-substituted 3-sulfonyl-1H-pyrroles have been reported. This method, applicable to a broad range of substrates, underscores the catalytic prowess of gold in facilitating complex transformations leading to aromatic nitrogen-containing products (Teo et al., 2013).

Mechanism of Action

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Safety and Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-cyclopropylsulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHISXEQFRSBVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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